N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
Overview
Description
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of sulfonamides and thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the phenylsulfonamido group and the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with phenylsulfonyl chloride to form the intermediate 5-(phenylsulfonamido)-1,3,4-thiadiazole. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the phenylsulfonamido moiety can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted acetamides. These products can further undergo additional chemical transformations to yield a variety of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and thiadiazole-based molecules, such as:
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide .
Uniqueness
What sets N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)acetamide apart is its unique combination of the phenylsulfonamido group and the thiadiazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological activities compared to its analogs .
Properties
IUPAC Name |
N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S2/c1-7(15)11-9-12-13-10(18-9)14-19(16,17)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)(H,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKOAVVYRATEOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677702 | |
Record name | N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89782-63-8 | |
Record name | N-[5-[(Phenylsulfonyl)amino]-1,3,4-thiadiazol-2-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89782-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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